molecular formula C9H6F4O B2563928 5'-Fluoro-2'-(trifluoromethyl)acetophenone CAS No. 243863-39-0

5'-Fluoro-2'-(trifluoromethyl)acetophenone

Cat. No.: B2563928
CAS No.: 243863-39-0
M. Wt: 206.14
InChI Key: USFYRRQTKUSMNK-UHFFFAOYSA-N
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Description

5’-Fluoro-2’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6F4O. It is a derivative of acetophenone, characterized by the presence of both fluoro and trifluoromethyl groups on the aromatic ring.

Scientific Research Applications

5’-Fluoro-2’-(trifluoromethyl)acetophenone has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Fluoro-2’-(trifluoromethyl)acetophenone typically involves the introduction of fluoro and trifluoromethyl groups onto the acetophenone structure. One common method includes the use of fluorinating agents and trifluoromethylating reagents under controlled conditions. For instance, the reaction of 2’-hydroxyacetophenone with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 5’-Fluoro-2’-(trifluoromethyl)acetophenone .

Chemical Reactions Analysis

Types of Reactions: 5’-Fluoro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5’-Fluoro-2’-(trifluoromethyl)acetophenone is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFYRRQTKUSMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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